molecular formula C₁₃H₈N₂Na₂O₆S B1146792 Mordant Yellow 10 CAS No. 6054-99-5

Mordant Yellow 10

Cat. No. B1146792
CAS RN: 6054-99-5
M. Wt: 366.26
InChI Key:
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Description

Synthesis Analysis
Mordant Yellow 10 (MY10) has been synthesized and characterized through various methods. A notable study on the synthesis and structural characterization of mordant yellow 10-pillared magnesium-aluminum layered double hydroxides (MY10-LDH) utilized the anion exchange method. The study confirmed the successful intercalation of MY10 anions into the interlayer space of LDHs, characterized by X-ray diffraction (XRD) and Fourier Transform Infrared Spectroscopy (FTIR). This process highlighted the special intercalated structure of LDHs with an interlayer distance of 1.58 nm and characteristic absorption bands of azo form of MY10 anion, as well as the Mg–O and Al–O vibrations of LDH layers (Pu et al., 2008).

Molecular Structure Analysis
The molecular structure of MY10-LDH was further explored through quantum chemical methods, specifically density functional theory of quantum chemistry at the level of B3LYP/6-31G(d,p), optimizing the stable geometries of MY10 and MY10-LDH model molecules. This analysis determined that MY10 anions are inclined in the interlayer space of LDHs due to the gallery height being less than the size of MY10 anion (Pu et al., 2008).

Chemical Reactions and Properties
Research on the photo-oxidation of MY10 in aqueous dispersions of ferrihydrite and H2O2 under UV irradiation revealed the significant role of hydroxyl radicals (OH) generated through the catalytic decomposition of H2O2 by ferrihydrite in the oxidation of MY10. This study demonstrated that the degradation of MY10 could be significantly accelerated by UV irradiation, providing insights into the chemical reactivity and potential environmental degradation pathways of MY10 (Wang et al., 2010).

Physical Properties Analysis
The physical properties, specifically the intercalation and photostability, of MY10 were enhanced when intercalated into Zn-Al layered double hydroxides (LDH), as shown by various characterization techniques. This enhancement potentially broadens the application fields of MY10 dye (Tang et al., 2012).

Chemical Properties Analysis
The chemical properties and the interaction of MY10 with various substrates and conditions have been extensively studied. For example, the solubility of MY10 in supercritical CO2 was investigated, highlighting the potential for waterless dyeing techniques in textile manufacturing. This research is crucial for understanding the environmental impact and applications of MY10 in industries (Guzel† and Akgerman, 1999).

Scientific Research Applications

  • Degradation Pathways and Kinetics:

    • MY10's mineralization and discoloration in dye systems were studied through advanced Fenton degradation processes, including the use of ultrasound (US). This research proposed a degradation pathway for azo dyes like MY10 and developed mathematical models for the process (Grčić, Vujević, & Koprivanac, 2010).
  • Photodegradation Studies:

    • The photodegradation of MY10 in aqueous dispersions with various iron oxides and H2O2 under UV-light was examined. A mechanism for the heterogeneous photo-Fenton reaction involving MY10 was proposed (He, Tao, Ma, & Zhao, 2002).
    • In another study, MY10's photodegradation in the presence of ferrihydrite and H2O2 under UV irradiation was investigated. This study found that hydroxyl radicals played a major role in MY10 oxidation (Wang, Zhao, Ma, Liu, & Wei, 2010).
  • Mordanting Methods and Dye Fastness:

    • Various mordanting methods' effects on color characteristics and fastness properties, particularly light fastness, were evaluated. This included the study of mordants' influence on the dyeing of materials like wool with natural dyes, demonstrating the role of mordants like MY10 in textile dyeing (Shabbir et al., 2019).
  • Environmental Implications and Treatment Methods:

    • Research on advanced oxidation processes (AOPs) in treating azo dye wastewater, including MY10, highlighted the efficiency of processes like Fenton, Fenton-like, and ozonation in degrading these dyes (Papić et al., 2006).

Safety And Hazards

Mordant Yellow 10 can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is fatal if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

The future directions for Mordant Yellow 10 involve its degradation. Biological methods have gained importance in the decolorization and degradation of dyes . These methods are eco-friendly and lead to complete decolorization . The mechanism of decolorization and degradation by several bacterial enzymes are being studied in detail . In silico studies such as molecular docking of bacterial enzymes with dyes can give a new insight into biological studies and provide an easy way to understand the interaction at the molecular level .

properties

IUPAC Name

disodium;4-[(3-carboxy-4-oxidophenyl)diazenyl]benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O6S.2Na/c16-12-6-3-9(7-11(12)13(17)18)15-14-8-1-4-10(5-2-8)22(19,20)21;;/h1-7,16H,(H,17,18)(H,19,20,21);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEVMULNVFDCUTD-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=NC2=CC(=C(C=C2)[O-])C(=O)O)S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2Na2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0064098
Record name 2-Hydroxy-5-((4-sulfophenyl)azo)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0064098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mordant Yellow 10

CAS RN

6054-99-5
Record name 2-Hydroxy-5-((4-sulfophenyl)azo)benzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006054995
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2-hydroxy-5-[2-(4-sulfophenyl)diazenyl]-, sodium salt (1:2)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Hydroxy-5-((4-sulfophenyl)azo)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0064098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium 5-(p-sulphophenylazo)salicylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.433
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MORDANT YELLOW 10
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3LV23DNR2H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Citations

For This Compound
460
Citations
NC Tan, A Borger, P Slenders… - Water Science and …, 2000 - iwaponline.com
… The complete biodegradation of the SAD Mordant Yellow 10 (MY10) was studied in a sequential … Keywords 5-aminosalicylic acid; azo dye reduction; Mordant Yellow 10; sequential …
Number of citations: 0 iwaponline.com
JA Field, J Brady - Water Science and Technology, 2003 - iwaponline.com
… Material and methods The azo dye, mordant yellow 10 (MY10), used as model for evaluation in this study, was obtained from ACROS (Fairlawn, NJ, USA) and had a purity of 86.3%. …
Number of citations: 0 iwaponline.com
R Brindha, P Muthuselvam, S Senthilkumar… - Chemosphere, 2018 - Elsevier
… the feasibility of visible light driven photo-Fenton process as a post treatment of biological method for the effective degradation and detoxification of monoazo dye Mordant Yellow 10 (…
Number of citations: 0 www.sciencedirect.com
M Pu, YH Liu, LY Liu, XZ Dong, J He… - Journal of Physics and …, 2008 - Elsevier
Mordant yellow 10-pillared magnesium–aluminum layered double hydroxide (MY10-LDH) is prepared by anion exchange method. The intercalated structures and the chemical …
Number of citations: 0 www.sciencedirect.com
Y Wang, Y Zhao, Y Ma, H Liu, Y Wei - Journal of Molecular Catalysis A …, 2010 - Elsevier
… We have found that ferrihydrite can catalyze the degradation of azo dye Mordant Yellow 10 (MY10… The aim of the present work was to examine the oxidation of Mordant Yellow 10, under …
Number of citations: 0 www.sciencedirect.com
R Brindha, S Santhosh, P Rajaguru - Journal of Cleaner Production, 2019 - Elsevier
… photo-Fenton process failed to mineralize Mordant Yellow 10 (MY10) dye as a standalone … degradation of a model azo dye, Mordant Yellow 10 (MY10). The environmental safety of the …
Number of citations: 0 www.sciencedirect.com
L Vladescu, M Costache, I Badea - Acta Chromatographica, 2004 - Citeseer
… A new stable chelating material has been prepared by loading bleached wool with mordant yellow 10. The sorption capacity of the bleached wool for the organic reagent and the …
Number of citations: 0 citeseerx.ist.psu.edu
NCG Tan - 2001 - search.proquest.com
… of azo dyes in co-cultures of anaerobic granular sludge with aerobic aromatic amine degrading enrichment cultures 31 Chapter 4 Degradation of azo dye Mordant Yellow 10 in a …
Number of citations: 0 search.proquest.com
J He, X Tao, W Ma, J Zhao - Chemistry Letters, 2002 - journal.csj.jp
… The photodegradation of Mordant Yellow 10 (MY10), a kind of azo dye, in aqueous … In this study, we report the photodegradation of an azo dye, Mordant Yellow 10 (MY10), in the …
Number of citations: 0 www.journal.csj.jp
NCG Tan, FX Prenafeta-Boldu, JL Opsteeg… - Applied Microbiology …, 1999 - Springer
… In this study, the biodegradation of two azo dyes, 4-phenylazophenol (4PAP) and Mordant Yellow 10 (4-sulfophenylazo-salicylic acid; MY10), was evaluated in batch experiments where …
Number of citations: 0 link.springer.com

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